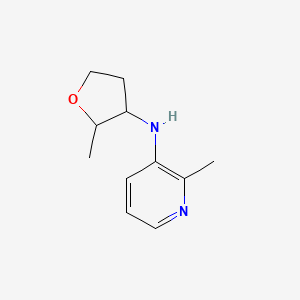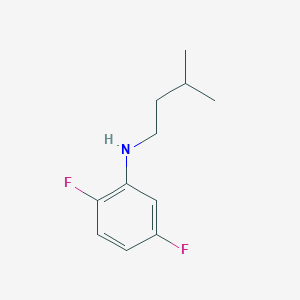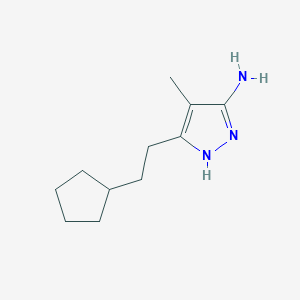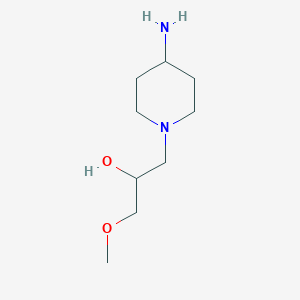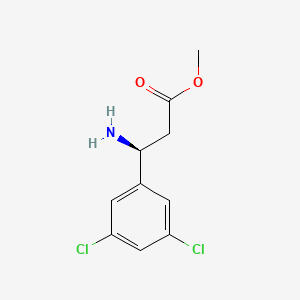
3-Amino-2-(4-methylcyclohexyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Amino-2-(4-methylcyclohexyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with nitromethane to form a nitroalkane intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . The final step involves the addition of a hydroxyl group to the amine, typically through a nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yield and purity .
化学反応の分析
3-Amino-2-(4-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The nitro group in the intermediate can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-Amino-2-(4-methylcyclohexyl)propan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 3-Amino-2-(4-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in additional interactions . These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
3-Amino-2-(4-methylcyclohexyl)propan-1-ol can be compared with other similar compounds, such as 3-aminopropan-1-ol and 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol .
3-aminopropan-1-ol: This compound has a similar structure but lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol: This compound has a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields .
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
3-amino-2-(4-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h8-10,12H,2-7,11H2,1H3 |
InChIキー |
UDRRFWZLPQMWJY-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


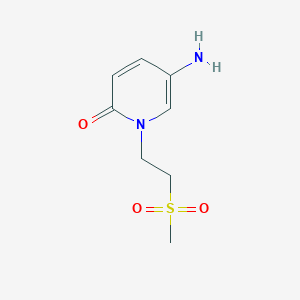
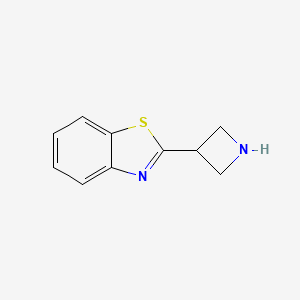


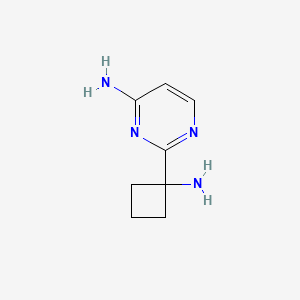
![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)
